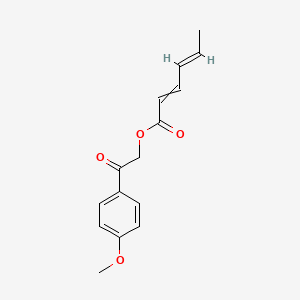![molecular formula C9H9ClF2N2O B11714028 [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride CAS No. 1006483-56-2](/img/structure/B11714028.png)
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and an acetyl chloride moiety attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Introduction of the difluoromethyl group: This can be achieved through difluoromethylation reactions, which may involve the use of difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Acetylation: The final step involves the acetylation of the pyrazole ring with acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient handling of reagents and products.
化学反応の分析
Types of Reactions
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride can undergo various types of chemical reactions, including:
Substitution reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction reactions: The pyrazole ring and the difluoromethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
Substitution products: Depending on the nucleophile used, the major products can include amides, esters, or thioesters.
Oxidation products: Oxidation can lead to the formation of pyrazole N-oxides or difluoromethyl ketones.
Reduction products: Reduction can yield pyrazole derivatives with reduced functional groups.
科学的研究の応用
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride involves its interaction with molecular targets such as enzymes or receptors. The acetyl chloride moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
類似化合物との比較
Similar Compounds
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of acetyl chloride.
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]methylamine: Contains a methylamine group instead of acetyl chloride.
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethyl ester: Features an ethyl ester group in place of acetyl chloride.
Uniqueness
The presence of the acetyl chloride moiety in [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride makes it particularly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives. This reactivity, combined with the unique structural features of the cyclopropyl and difluoromethyl groups, distinguishes it from similar compounds and enhances its utility in various applications.
特性
CAS番号 |
1006483-56-2 |
|---|---|
分子式 |
C9H9ClF2N2O |
分子量 |
234.63 g/mol |
IUPAC名 |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetyl chloride |
InChI |
InChI=1S/C9H9ClF2N2O/c10-8(15)4-14-7(9(11)12)3-6(13-14)5-1-2-5/h3,5,9H,1-2,4H2 |
InChIキー |
XRYDVUHCNQMFTB-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


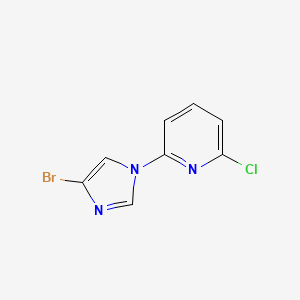
![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
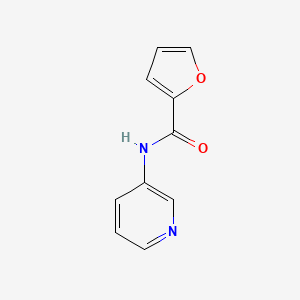
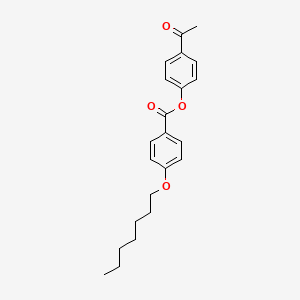
![(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11713990.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
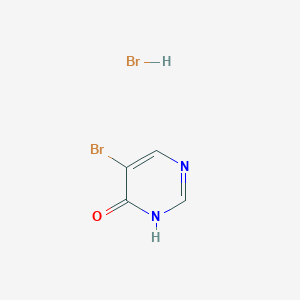
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

